molecular formula C12H15NO3 B3118898 (2e)-n-Methoxy-3-(4-methoxyphenyl)-n-methylprop-2-enamide CAS No. 243665-13-6

(2e)-n-Methoxy-3-(4-methoxyphenyl)-n-methylprop-2-enamide

Cat. No. B3118898
CAS RN: 243665-13-6
M. Wt: 221.25 g/mol
InChI Key: RAYSPHJSCYDDPW-RMKNXTFCSA-N
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Description

This compound is a derivative of cinnamic acid, which is a key intermediate in shikimate and phenylpropanoid pathways. Cinnamic acid derivatives are known for their diverse range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of such compounds typically involves the Knoevenagel condensation or Claisen-Schmidt condensation . These reactions involve the condensation of an aldehyde or ketone with a compound containing an active methylene group.


Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed using techniques like X-ray crystallography, NMR, and IR spectroscopy . These techniques provide detailed information about the molecular geometry and the nature of various functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Factors like solubility, melting point, and spectral properties can be influenced by the nature and position of the substituents .

Scientific Research Applications

Synthesis and Molecular Imprinting

(Sobiech, Maciejewska, & Luliński, 2022) explored the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides, including derivatives like (2E)-N-Methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide. These compounds were used to create molecularly imprinted polymers, showcasing their potential in template-based synthesis for target biomolecule recognition.

Anti-Inflammatory Potential

Research by (Hošek et al., 2019) on N-arylcinnamanilide derivatives, similar to the compound , demonstrated significant anti-inflammatory effects, surpassing even cinnamic acid in their ability to inhibit NF-κB activation.

Antimicrobial and ADMET Properties

(Kos et al., 2020) synthesized a series of N-arylcinnamanilides and tested them against various pathogens, including MRSA and Mycobacterium tuberculosis. Their research provides insights into the antimicrobial efficacy of these compounds and their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their exact structure and the biological system in which they are active. Some cinnamic acid derivatives are known to interact with various enzymes and receptors in the body .

properties

IUPAC Name

(E)-N-methoxy-3-(4-methoxyphenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(16-3)12(14)9-6-10-4-7-11(15-2)8-5-10/h4-9H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYSPHJSCYDDPW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CC=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C/C1=CC=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2e)-n-Methoxy-3-(4-methoxyphenyl)-n-methylprop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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